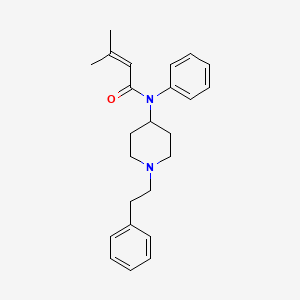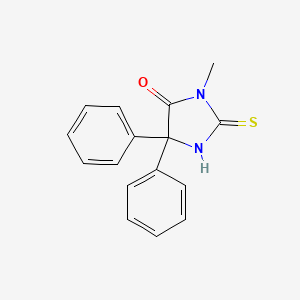![molecular formula C12H23NO6 B12352086 N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12352086.png)
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide is a complex organic compound characterized by its unique stereochemistry and functional groups.
Preparation Methods
The synthesis of N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide involves several steps, including the use of specific reagents and reaction conditions. One common method involves the use of potassium permanganate and cupric sulfate for selective oxidation . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere, followed by the addition of hydrogen peroxide to complete the oxidation process. The resulting product is then purified through crystallization and filtration.
Chemical Reactions Analysis
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield a more oxidized form of the compound, while reduction with sodium borohydride can produce a reduced form with different functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways and its interactions with enzymes . In medicine, it is investigated for its potential therapeutic effects and its mechanism of action in targeting specific molecular pathways. In industry, it is used in the production of various chemical products and as a reagent in different industrial processes .
Mechanism of Action
The mechanism of action of N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is known to interact with methionine aminopeptidase 2, an enzyme involved in protein processing . This interaction can affect various cellular processes and pathways, leading to its observed effects. The compound’s unique stereochemistry and functional groups play a crucial role in its binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide can be compared with other similar compounds, such as other n-acyl-alpha amino acids and derivatives. These compounds share similar structural features but differ in their specific functional groups and stereochemistry . For example, compounds like (2R,3R,4S,5R,6E)-3,4,5-trihydroxy-N-[(3S,6R)-6-hydroxy-2-oxo-3-azepanyl]-2-methoxy-8,8-dimethyl-6-nonenamide have similar functional groups but different stereochemistry, leading to different chemical properties and biological activities .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure and reactivity make it a valuable tool for research and industrial applications
Properties
Molecular Formula |
C12H23NO6 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6?,8-,9?,10?,11-/m1/s1 |
InChI Key |
XXOSQKWOPXPGQY-WICRCMMISA-N |
Isomeric SMILES |
CC1[C@H](C(C([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
![8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352025.png)

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)



![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)



